molecular formula C7H5BrCl2O B186544 1-Bromo-2,4-dichloro-5-methoxybenzene CAS No. 174913-22-5

1-Bromo-2,4-dichloro-5-methoxybenzene

Cat. No. B186544
M. Wt: 255.92 g/mol
InChI Key: SJIIFORJBWPNPM-UHFFFAOYSA-N
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Description

1-Bromo-2,4-dichloro-5-methoxybenzene (1-Br-2,4-DC-5-MeO-Bz) is an important organic compound in the field of organic synthesis. It is a versatile and important intermediate for the synthesis of various compounds. 1-Br-2,4-DC-5-MeO-Bz can be used in a variety of synthetic routes, such as in the synthesis of dyes, pharmaceuticals, and agrochemicals. This compound has been extensively studied in the laboratory, and its structure and properties have been carefully characterized.

Scientific Research Applications

1-Br-2,4-DC-5-MeO-Bz has been studied extensively in the laboratory. It has been used as a starting material in the synthesis of a variety of compounds, including dyes, pharmaceuticals, and agrochemicals. It has also been used in the synthesis of a variety of organometallic compounds, such as organoboranes and organosilanes. In addition, 1-Br-2,4-DC-5-MeO-Bz has been used in the synthesis of polymers, and it has been used as a catalyst in the synthesis of heterocyclic compounds.

Mechanism Of Action

1-Br-2,4-DC-5-MeO-Bz is an important intermediate in the synthesis of a variety of compounds. The mechanism of action of 1-Br-2,4-DC-5-MeO-Bz is dependent on the reaction in which it is being used. In the synthesis of dyes, 1-Br-2,4-DC-5-MeO-Bz is typically used as a coupling agent, which facilitates the formation of a dye molecule by combining two different dye precursors. In the synthesis of organometallic compounds, 1-Br-2,4-DC-5-MeO-Bz is typically used as a ligand, which binds to a metal atom and facilitates the formation of an organometallic compound.

Biochemical And Physiological Effects

1-Br-2,4-DC-5-MeO-Bz has not been studied extensively for its biochemical and physiological effects, and there is currently no evidence to suggest that it has any significant biochemical or physiological effects. However, it is important to note that 1-Br-2,4-DC-5-MeO-Bz is a synthetic compound, and it is possible that it may have some effects on the body when ingested or applied to the skin.

Advantages And Limitations For Lab Experiments

1-Br-2,4-DC-5-MeO-Bz is an important intermediate in the synthesis of a variety of compounds, and it is widely used in laboratory experiments. The advantages of using 1-Br-2,4-DC-5-MeO-Bz in laboratory experiments include its low cost, its availability, and its ability to react with a variety of substrates. The main limitation of using 1-Br-2,4-DC-5-MeO-Bz in laboratory experiments is its potential toxicity. It is important to use caution when handling this compound, as it can be toxic if ingested or inhaled.

Future Directions

1-Br-2,4-DC-5-MeO-Bz is an important compound in the field of organic synthesis, and it has a wide range of potential applications. Future research could focus on the development of new synthetic routes for the synthesis of 1-Br-2,4-DC-5-MeO-Bz, as well as the development of new applications for this compound. Additionally, further research could be conducted to investigate the biochemical and physiological effects of 1-Br-2,4-DC-5-MeO-Bz, as well as to develop safer methods for handling and storing this compound.

properties

IUPAC Name

1-bromo-2,4-dichloro-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIIFORJBWPNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10599031
Record name 1-Bromo-2,4-dichloro-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,4-dichloro-5-methoxybenzene

CAS RN

174913-22-5
Record name 1-Bromo-2,4-dichloro-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1 g of 5-bromo 2-chloro anisole and 0.66 g of N-chloro succinimide in 10 ml of acetic acid is heated at 90° C. for 20 hours. The reaction medium is poured into water, extraction is carried out with methylene chloride. The organic phase is washed with a saturated aqueous solution of sodium bicarbonate, dried over magnesium sulphate and evaporated under reduced pressure. 1.15 g of sought product is obtained.
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0.66 g
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10 mL
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solvent
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